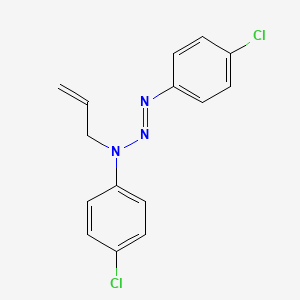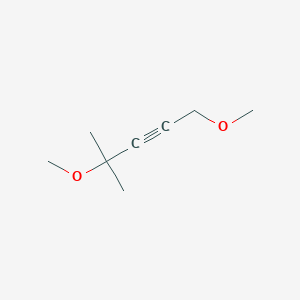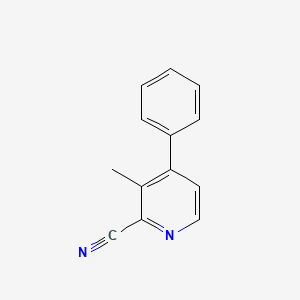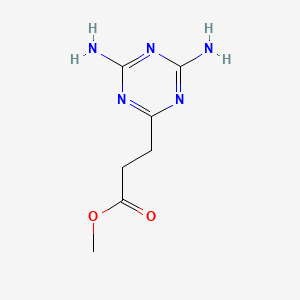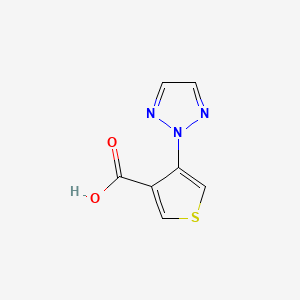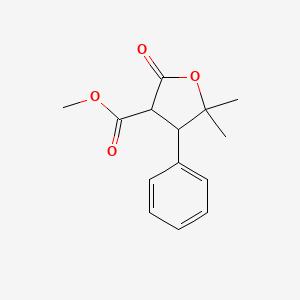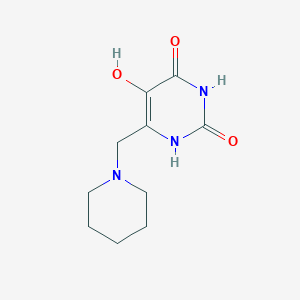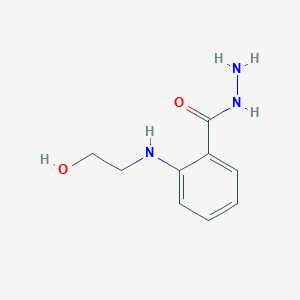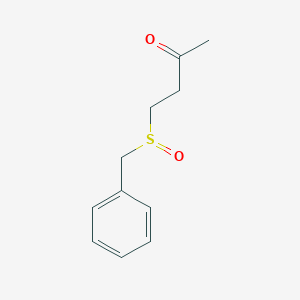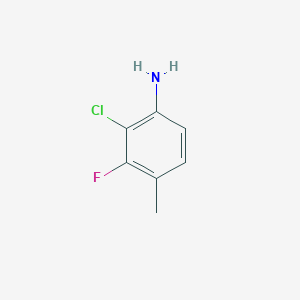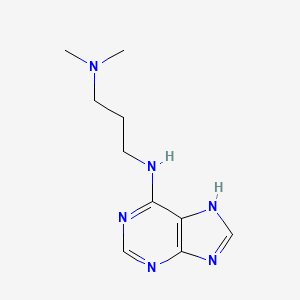
N1,N1-dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE: is a compound that belongs to the class of diamines It is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE typically involves the reaction of 1,3-diaminopropane with a purine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions may produce various substituted purine compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: In biological research, the compound may be used to study the interactions of purine derivatives with biological molecules such as enzymes and nucleic acids.
Medicine: The compound has potential applications in drug development, particularly in the design of purine-based pharmaceuticals. It may be investigated for its therapeutic properties and potential as a drug candidate.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The purine ring in the compound can bind to specific sites on these targets, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
1,3-Diaminopropane: A simple diamine with similar structural features.
N,N-Dimethyl-1,3-propanediamine: Another diamine with dimethyl groups.
Purine Derivatives: Compounds containing the purine ring, such as adenine and guanine.
Uniqueness: N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE is unique due to the combination of the purine ring with the diamine structure. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
5444-38-2 |
|---|---|
Molecular Formula |
C10H16N6 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(7H-purin-6-yl)propane-1,3-diamine |
InChI |
InChI=1S/C10H16N6/c1-16(2)5-3-4-11-9-8-10(13-6-12-8)15-7-14-9/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14,15) |
InChI Key |
XPGRGGGJIBQROV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


